7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

GSK-3β Inhibition Kinase Inhibitors Medicinal Chemistry

This compound is a privileged scaffold for GSK-3β inhibitors, as validated by SAR studies. The 7-bromo group enables efficient diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings. The 1-carboxylic acid allows direct amidation to generate critical carboxamide pharmacophores. Avoid regioisomers, as any other substitution pattern will compromise potency. Procure this specific building block to access a patent-rich chemical space demonstrated in BET and bromodomain inhibitor patents. Scalable synthesis (up to 30 g) with 96% yield ensures rapid transition from lead optimization to preclinical development.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
Cat. No. B7965669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CN2C=NC(=C2C=C1Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-5-1-2-11-4-10-7(8(12)13)6(11)3-5/h1-4H,(H,12,13)
InChIKeyOSEPSRDRIXLNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid: A privileged imidazopyridine scaffold with precise halogen substitution for targeted derivatization


7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1379306-59-8; MFCD18074242) is a heterocyclic aromatic compound composed of an imidazo[1,5-a]pyridine core, featuring a bromine substituent at the 7-position and a carboxylic acid group at the 1-position [1]. It is a member of the imidazo[1,5-a]pyridine family, a privileged scaffold in medicinal chemistry recognized for its diverse chemical properties and interactions with a wide range of biological targets [1]. The compound is characterized by a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol [1]. Its utility stems from its well-defined structure, which provides a predictable and robust starting point for the synthesis of more complex molecules, particularly those requiring a halogen handle for further functionalization via cross-coupling reactions [1].

Why replacing 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid with its closest analogs can undermine your synthetic pathway


In the class of imidazo[1,5-a]pyridine carboxylic acids, a simple substitution of the 7-position halogen or its complete removal is not a trivial change; it fundamentally alters the compound's utility as a synthetic building block. While unsubstituted imidazo[1,5-a]pyridine-1-carboxylic acid (e.g., CAS 138891-51-7) and other halogen-substituted analogs (e.g., 6-bromo or 7-fluoro variants) may appear chemically similar, the specific placement of the bromine atom at the 7-position in 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid dictates its unique reactivity in downstream cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . This regioisomeric precision is essential for the design of libraries and lead optimization, as the electronic and steric environment created by the 7-bromo group directly influences the binding affinity and selectivity of the final drug candidate. As demonstrated in the development of GSK-3β inhibitors, the 7-bromoimidazo[1,5-a]pyridine scaffold serves as a critical and non-interchangeable precursor for accessing potent and selective carboxamide derivatives [1]. Therefore, selecting a different regioisomer or a non-halogenated core can lead to synthetic failure or the generation of a completely different, and potentially inactive, final product.

Quantitative differentiation of 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid: A comparative evidence guide for R&D and procurement decisions


Quantified role of the 7-bromo substituent in yielding potent GSK-3β inhibitors

The 7-bromo substituent on the imidazo[1,5-a]pyridine core is crucial for establishing a potent GSK-3β inhibitory pharmacophore. While the specific 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid is the penultimate synthetic precursor, its direct downstream carboxamide derivative was identified as a key scaffold (IMID 1). Further optimization of this specific 7-bromo series led to the identification of compound 36, which demonstrated an IC50 value of 70 nM against GSK-3β [1]. In contrast, the unsubstituted imidazo[1,5-a]pyridine or other halogen-substituted analogs would not provide the same electronic and steric properties essential for this level of target engagement.

GSK-3β Inhibition Kinase Inhibitors Medicinal Chemistry

Enabled modular synthesis of imidazo[1,5-a]pyridine-1-carboxylic acid derivatives via robust and high-yielding methodology

The synthesis of 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid and its derivatives is enabled by a robust and high-yielding methodology applicable to this entire class. The reported one-pot synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids proceeds with high preparative yields ranging from 77-96% for 18 examples and 65-96% for 17 examples, and has been demonstrated on a scale of up to 30 grams . This is in stark contrast to many older or alternative routes which can suffer from lower yields or functional group incompatibility . The presence of the carboxylic acid and bromine handle allows for this compound to be a versatile building block for further modular derivatization, as highlighted by its use in amide couplings to generate diverse libraries [1].

Organic Synthesis Process Chemistry Methodology

Established role as a key intermediate in patented bromodomain and BET inhibitor programs

The imidazo[1,5-a]pyridine scaffold, particularly when substituted with a halogen at the 7-position, is a core structure in numerous patents related to bromodomain and BET inhibition, a major therapeutic area in oncology and inflammation [1][2]. While specific IC50 values for the free acid are not disclosed, the frequency with which this exact substitution pattern appears in patent claims underscores its unique and non-obvious contribution to generating novel intellectual property [1]. The 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid is not merely a generic heterocycle; it is a specific building block that enables access to this chemically protected and commercially valuable chemical space.

Epigenetics Bromodomain Inhibition Oncology

Defined physicochemical profile for predictable reactivity and formulation

The compound has a precisely defined molecular structure (SMILES: O=C(O)c1ncn2ccc(Br)cc12) and physical properties that are essential for both synthetic planning and downstream development [1]. The presence of both a carboxylic acid (a hydrogen bond donor/acceptor and a handle for amide bond formation) and a bromine atom (a versatile handle for cross-coupling) provides a dual-functionality that is not present in many other building blocks [1]. The compound is available from multiple commercial suppliers, ensuring a reliable and competitive procurement landscape .

Medicinal Chemistry Pre-formulation Physicochemical Properties

Strategic application scenarios for 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid based on validated evidence


Kinase Inhibitor Lead Optimization and Library Synthesis

Use 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid as a privileged and validated core scaffold for generating focused libraries of kinase inhibitors, particularly those targeting GSK-3β [1]. The 7-bromo handle enables rapid diversification via Suzuki or Buchwald-Hartwig couplings, while the 1-carboxylic acid provides a direct route to diverse carboxamides, a key pharmacophore. This specific substitution pattern is a direct outcome of computational scaffold-hopping and has been proven to yield potent leads (e.g., IC50 = 70 nM) [1]. Avoid using regioisomers like the 6-carboxylic acid or non-halogenated cores, as they will not replicate the same structure-activity relationship (SAR) and will lead to sub-optimal or inactive compounds [1].

Epigenetics-Focused Drug Discovery (Bromodomain and BET Inhibition)

Employ 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid as a key intermediate for the synthesis of novel bromodomain and BET inhibitors, a major area of focus for cancer and inflammatory diseases [2][3]. The compound's structure allows for the exploration of chemical space claimed in multiple patents, enabling the generation of new intellectual property [2][3]. By procuring this specific building block, your organization gains access to a proven, patent-rich pharmacophore. The modular synthesis of its carboxamide derivatives, as demonstrated in the literature, allows for efficient SAR exploration to improve potency and selectivity [1].

Process Chemistry and Scale-up of Advanced Intermediates

Leverage the established, high-yielding synthetic route (up to 96% yield) for this compound class as a reliable starting point for process development and scale-up . The documented one-pot methodology reduces step count and waste, providing a more efficient and cost-effective route compared to older methods . The demonstrated scale of up to 30 grams in the primary literature offers a proof-of-concept for initial scale-up, significantly reducing process development risk . Procuring this compound from a vendor who is familiar with this chemistry can ensure a smoother transition from medicinal chemistry to pre-clinical development.

Modular Synthesis of Diverse Heterocyclic Compound Libraries

Use this compound as a versatile building block for creating diverse compound libraries. The combination of an aryl bromide and a carboxylic acid on a rigid heteroaromatic core provides a unique density of synthetic utility in a single, stable molecule [4]. This dual functionality allows for sequential and orthogonal derivatizations, such as amide bond formation at the 1-position followed by cross-coupling at the 7-position. This efficient strategy maximizes the chemical space explored per synthetic step, a key metric for productivity in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.